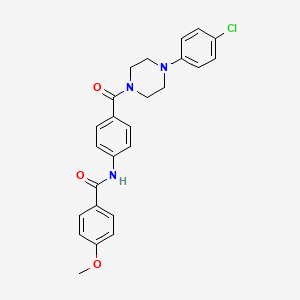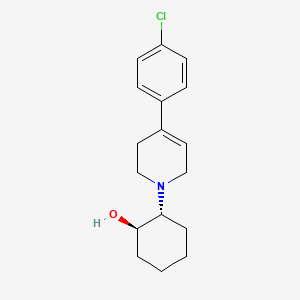![molecular formula C38H46CuN4O8 B15187267 copper ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-2,4-dimethyl-pyrrole-3-carboxylate CAS No. 14653-46-4](/img/structure/B15187267.png)
copper ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-2,4-dimethyl-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC17447 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC17447 typically involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific reaction] at [temperature] and [pressure].
Step 3: Final product isolation using [technique] and purification via [method].
Industrial Production Methods
In an industrial setting, the production of NSC17447 is scaled up using optimized processes to maximize efficiency and minimize costs. This often involves:
Bulk synthesis: Utilizing large reactors and continuous flow systems.
Purification: Employing advanced techniques such as chromatography and crystallization.
Quality control: Ensuring the consistency and quality of the product through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
NSC17447 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [products].
Reduction: Reduced by [reagents] to yield [products].
Substitution: Participates in substitution reactions with [reagents] under [conditions].
Common Reagents and Conditions
Oxidizing agents: [Examples]
Reducing agents: [Examples]
Substitution reagents: [Examples]
Conditions: Specific temperatures, pressures, and solvents required for optimal reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
NSC17447 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its therapeutic potential in treating [specific conditions].
Industry: Utilized in the production of [industrial products] due to its stability and reactivity.
Wirkmechanismus
The mechanism by which NSC17447 exerts its effects involves:
Molecular targets: Interacts with [specific proteins/enzymes] to modulate [biological pathways].
Pathways involved: Affects [specific pathways] leading to [biological outcomes].
Eigenschaften
CAS-Nummer |
14653-46-4 |
|---|---|
Molekularformel |
C38H46CuN4O8 |
Molekulargewicht |
750.3 g/mol |
IUPAC-Name |
copper;(E)-ethoxy-[5-[(Z)-(4-ethoxycarbonyl-3,5-dimethylpyrrol-2-ylidene)methyl]-2,4-dimethylpyrrol-3-ylidene]methanolate |
InChI |
InChI=1S/2C19H24N2O4.Cu/c2*1-7-24-18(22)16-10(3)14(20-12(16)5)9-15-11(4)17(13(6)21-15)19(23)25-8-2;/h2*9,22H,7-8H2,1-6H3;/q;;+2/p-2/b2*15-9-,18-16+; |
InChI-Schlüssel |
ABHCVLXGSTXSFT-ICHRQIRPSA-L |
Isomerische SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(/C(=C(\OCC)/[O-])/C(=N2)C)C)/N=C1C)C.CCOC(=O)C1=C(/C(=C/C2=C(/C(=C(\OCC)/[O-])/C(=N2)C)C)/N=C1C)C.[Cu+2] |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CC2=C(C(=C([O-])OCC)C(=N2)C)C)N=C1C)C.CCOC(=O)C1=C(C(=CC2=C(C(=C([O-])OCC)C(=N2)C)C)N=C1C)C.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


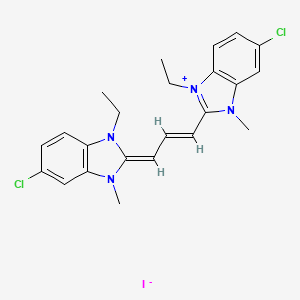
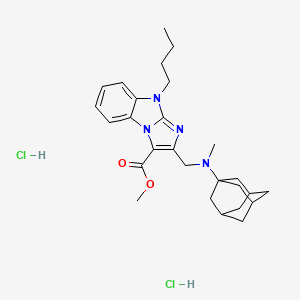
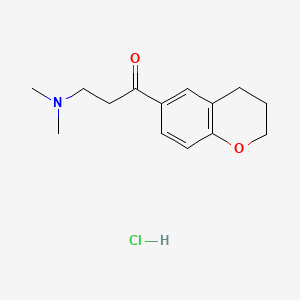
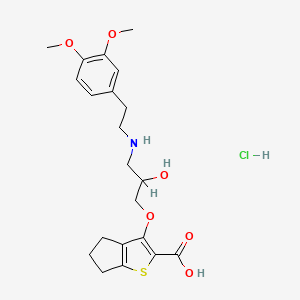
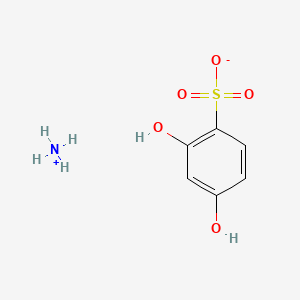
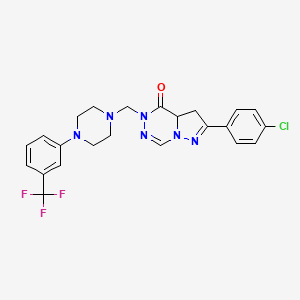
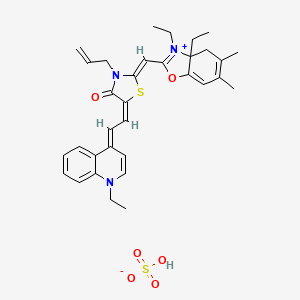
![10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B15187244.png)
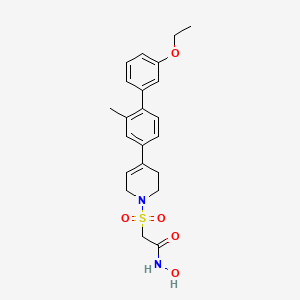
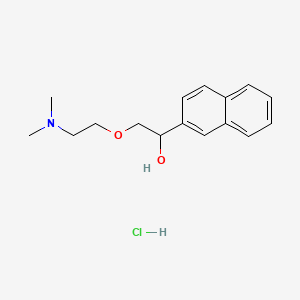
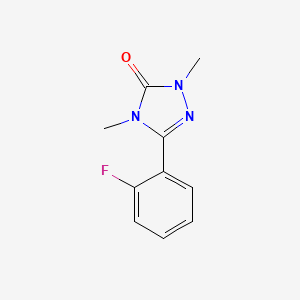
![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B15187277.png)
